molecular formula C19H20ClFN2O B562400 (R)-Desmethyl Citalopram Hydrochloride CAS No. 144010-85-5

(R)-Desmethyl Citalopram Hydrochloride

Cat. No.: B562400
CAS No.: 144010-85-5
M. Wt: 346.83
InChI Key: DYIZNULSIBGJPJ-FSRHSHDFSA-N
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Description

®-Desmethyl Citalopram Hydrochloride is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is an enantiomer of desmethyl citalopram, which means it is one of two mirror-image forms of the molecule. The ®-enantiomer is specifically noted for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of ®-Desmethyl Citalopram Hydrochloride, like its parent compound Citalopram, is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) at the terminals and cell bodies of serotonergic neurons .

Mode of Action

®-Desmethyl Citalopram Hydrochloride, as an SSRI, inhibits the reuptake of serotonin (5-HT) in the central nervous system (CNS), potentially through the inhibition of the serotonin transporter (SLC6A4) . This inhibition leads to an increase in the extracellular levels of 5-HT, enhancing serotonergic transmission .

Biochemical Pathways

The biochemical pathways affected by ®-Desmethyl Citalopram Hydrochloride involve the serotonergic system. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is why SSRIs are often used in the treatment of depression .

Pharmacokinetics

The pharmacokinetics of ®-Desmethyl Citalopram Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The clearance of the R-enantiomer is slower than the clearance of the S-enantiomer . The metabolic clearance of citalopram was found to be 8.6 L/h for R-citalopram . The clearance of desmethylcitalopram was 23.8 L/h for R-Desmethyl Citalopram . These properties can impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of ®-Desmethyl Citalopram Hydrochloride’s action involve the potentiation of serotonergic activity in the CNS. This can lead to various effects such as mood elevation, reduction in anxiety, and other changes associated with increased serotonergic activity .

Biochemical Analysis

Biochemical Properties

®-Desmethyl Citalopram Hydrochloride, like its parent compound citalopram, is likely to interact with the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) at the terminals and cell bodies of serotonergic neurons . This interaction can lead to an increase in extracellular 5-HT levels, enhancing 5-HT neurotransmission .

Cellular Effects

The cellular effects of ®-Desmethyl Citalopram Hydrochloride are not well-studied. Considering its structural similarity to citalopram, it may influence cell function by modulating serotonergic transmission. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to involve the inhibition of SERT, leading to an increase in extracellular 5-HT levels . This could result in the activation or inhibition of various enzymes and changes in gene expression.

Temporal Effects in Laboratory Settings

It is reasonable to assume that its effects, like those of citalopram, may change over time, potentially involving the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on citalopram have shown that its effects can vary with dosage .

Metabolic Pathways

®-Desmethyl Citalopram Hydrochloride is a metabolite of citalopram, which is metabolized by the hepatic cytochrome P450 system. The formation of desmethylcitalopram is catalyzed by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 .

Transport and Distribution

Given its structural similarity to citalopram, it may be transported and distributed in a similar manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Desmethyl Citalopram Hydrochloride typically involves the resolution of racemic citalopram into its enantiomers. One common method includes the use of chiral chromatography to separate the ®- and (S)-enantiomers. Another approach involves the use of chiral catalysts in the synthesis process to preferentially produce the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Desmethyl Citalopram Hydrochloride often employs large-scale chiral resolution techniques. These methods are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced chromatographic techniques and chiral auxiliaries is common in industrial settings to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-Desmethyl Citalopram Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized metabolites.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated metabolites, while reduction can yield desmethylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-Desmethyl Citalopram Hydrochloride is used as a reference standard in analytical methods to study the enantiomeric purity of citalopram and its derivatives.

Biology

In biological research, this compound is used to investigate the enantioselective effects of SSRIs on serotonin reuptake and receptor binding. It helps in understanding the pharmacodynamics and pharmacokinetics of citalopram enantiomers.

Medicine

Medically, ®-Desmethyl Citalopram Hydrochloride is studied for its potential therapeutic effects in treating depression and other mood disorders. It is also used in clinical trials to evaluate the efficacy and safety of enantiomer-specific treatments.

Industry

In the pharmaceutical industry, this compound is used in the development and quality control of citalopram-based medications. It ensures that the final products meet regulatory standards for enantiomeric purity.

Comparison with Similar Compounds

Similar Compounds

    Citalopram: The parent compound, a racemic mixture of ®- and (S)-enantiomers.

    Escitalopram: The (S)-enantiomer of citalopram, known for its higher potency and selectivity.

    Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.

    Sertraline: An SSRI with a distinct chemical structure and pharmacological profile.

Uniqueness

®-Desmethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which can exhibit different pharmacological properties compared to the (S)-enantiomer. This uniqueness allows for the exploration of enantioselective effects in both research and therapeutic contexts .

Properties

IUPAC Name

(1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIZNULSIBGJPJ-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675805
Record name (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144010-85-5
Record name (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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